molecular formula C7H10N2O B1293415 2-乙基-3-甲氧基吡嗪 CAS No. 25680-58-4

2-乙基-3-甲氧基吡嗪

货号 B1293415
CAS 编号: 25680-58-4
分子量: 138.17 g/mol
InChI 键: DPCILIMHENXHQX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-Ethyl-3-methoxypyrazine is a compound that belongs to the class of alkylmethoxypyrazines, which are known for their contribution to the aroma profile of various foods and beverages, particularly wines. These compounds are characterized by their potent, earthy, and vegetative aromas, often associated with the scent of bell peppers, asparagus, or peas. The presence of 2-ethyl-3-methoxypyrazine has been confirmed in South African Sauvignon blanc wines, where it contributes to the typical vegetative character of this cultivar .

Synthesis Analysis

The synthesis of 2-ethyl-3-methoxypyrazine and related compounds can be achieved through various chemical reactions. A general synthesis method for 3-substituted-2-methoxypyrazines has been described, which yields high purity end products . Additionally, methoxypyrazines can be formed non-enzymatically in heat-processed foods through reactions of 2(1H)-pyrazinones with naturally occurring methylating agents such as fruit pectin and choline .

Molecular Structure Analysis

The molecular structure of methoxypyrazines, including 2-ethyl-3-methoxypyrazine, can be determined using techniques such as X-ray crystallography. For instance, the crystal and molecular structure of a related compound, 2,5-dichloro-3-methoxypyrazine, was elucidated, providing insights into bond distances and angles that are consistent with literature values for this class of compounds .

Chemical Reactions Analysis

Methoxypyrazines, including 2-ethyl-3-methoxypyrazine, can undergo various chemical reactions. For example, 2-hydroxypyrazolo[1,5-a]pyridine, a related heterocyclic compound, can be methylated to form 2-methoxypyrazolo[1,5-a]pyridine, which shares structural similarities with 2-ethyl-3-methoxypyrazine . The reactivity of these compounds under different conditions can lead to a variety of derivatives with potential applications in pharmaceuticals and other industries .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-ethyl-3-methoxypyrazine are closely related to its sensory impact. The detection limits for methoxypyrazines in wine, which would include 2-ethyl-3-methoxypyrazine, are typically below the olfactory thresholds, indicating that even at low concentrations, these compounds can significantly influence the aroma of wines . The analysis of these compounds in wine and musts is often performed using headspace solid-phase microextraction (SPME) followed by gas chromatography . The evolution of these compounds during the ripening of grapes has also been monitored, suggesting their development is influenced by the maturation process .

科学研究应用

1. Sauvignon Blanc葡萄酒香气的影响

2-乙基-3-甲氧基吡嗪是甲氧基吡嗪的一种变体,显著影响Sauvignon Blanc葡萄酒的香气。Alberts等人(2016年)发现这些化合物为这些葡萄酒的典型植物特征做出了贡献。他们的研究通过液相色谱-串联质谱法敏感地定量了南非Sauvignon Blanc葡萄酒中的甲氧基吡嗪,揭示了这些化合物如何定义葡萄酒的香气特征(Alberts et al., 2016)

2. 检测和定量方法

对于2-乙基-3-甲氧基吡嗪及相关化合物的检测和定量方法的进展是显著的。Sala等人(2000年)描述了一种用于在酿酒过程中确定这些化合物的方法,该方法利用顶空固相微萃取和毛细管气相色谱,实现了ng(-1)级别的检测限,显示了现代分析技术的敏感性和精确性(Sala et al., 2000)

3. 对葡萄酒质量的影响

甲氧基吡嗪的存在和水平,包括2-乙基-3-甲氧基吡嗪,在确定葡萄酒质量方面起着至关重要的作用。Zhang等人(2022年)研究了这些化合物对葡萄浆果和葡萄酒香气的影响,表明甲氧基吡嗪的浓度可能是葡萄酒质量的决定因素(Zhang et al., 2022)

4. 在其他食品产品中的应用

除了葡萄酒外,2-乙基-3-甲氧基吡嗪还可以用于增强各种食品产品的香气。Murray和Whitfield(1975年)调查了这些化合物在生蔬菜中的存在,突出了它们在赋予广泛选择的蔬菜独特风味和香气方面的作用(Murray & Whitfield, 1975)

5. 葡萄酒香气中的遗传因素

已经确定了影响葡萄中2-乙基-3-甲氧基吡嗪合成的遗传因素,展示了这种化合物在葡萄酒香气中的重要性。Dunlevy等人(2013年)发现了一个甲基转移酶基因,负责葡萄浆果中甲氧基吡嗪合成的最后一步,这是对理解葡萄酒风味的遗传控制的突破(Dunlevy et al., 2013)

安全和危害

2-Ethyl-3-methoxypyrazine is classified as a combustible liquid. It is harmful if swallowed and causes skin irritation and serious eye damage. It may also cause respiratory irritation . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice .

作用机制

Target of Action

2-Ethyl-3-methoxypyrazine is a volatile flavor component that has been identified in various food items such as roasted cocoa beans, potato chips, roasted sesame seed, and roasted parsley . It is typically found in roasted foods due to the Maillard reaction and pyrolysis of serine and threonine . The primary targets of this compound are the olfactory receptors that detect its presence and contribute to the flavor profile of the food.

Biochemical Pathways

The biochemical pathways affected by 2-Ethyl-3-methoxypyrazine are primarily those involved in olfaction, or the sense of smell. When the compound binds to olfactory receptors, it triggers a cascade of biochemical reactions that ultimately result in the generation of a nerve impulse. This impulse is transmitted to the brain, where it is interpreted as a specific smell .

Pharmacokinetics

It is likely metabolized by the liver and excreted in the urine .

Result of Action

The primary result of the action of 2-Ethyl-3-methoxypyrazine is the perception of a specific flavor associated with the compound. This can enhance the taste of foods and contribute to their overall flavor profile .

Action Environment

The action of 2-Ethyl-3-methoxypyrazine can be influenced by various environmental factors. For example, the presence of other flavor compounds can modulate the perception of its flavor. Additionally, factors such as temperature and pH could potentially affect its stability and efficacy .

属性

IUPAC Name

2-ethyl-3-methoxypyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H10N2O/c1-3-6-7(10-2)9-5-4-8-6/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCILIMHENXHQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1067124
Record name Pyrazine, 2-ethyl-3-methoxy-
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Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Boiling Point

90.00 °C. @ 40.00 mm Hg
Record name 3-Ethyl-2-methoxypyrazine
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CAS RN

25680-58-4
Record name 2-Ethyl-3-methoxypyrazine
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Record name 2-Ethyl-3-methoxypyrazine
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Record name Pyrazine, 2-ethyl-3-methoxy-
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Record name 2-ethyl-3-methoxypyrazine
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Record name 2-ETHYL-3-METHOXYPYRAZINE
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Record name 3-Ethyl-2-methoxypyrazine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2-ethyl-3-methoxypyrazine impact the growth of plant pathogens?

A1: While the exact mechanism of action remains unclear, research suggests that 2-ethyl-3-methoxypyrazine, along with other alkylated methoxypyrazines, can suppress the growth of certain plant pathogens. This was demonstrated in a study where standard solutions of synthetically produced 2-ethyl-3-methoxypyrazine were shown to inhibit the growth of Pythium ultimum, Rhizoctonia solani, and Sclerotinia minor in a laboratory setting. [] The study suggests that these compounds, when released by bacteria like Lysobacter capsici AZ78, act as volatile organic compounds (VOCs) and contribute to the biocontrol potential of these bacteria against soilborne plant pathogens. []

Q2: Can you elaborate on the origin and identification of 2-ethyl-3-methoxypyrazine in the context of biological control?

A2: In the study by Berger et al. (2020), Lysobacter capsici AZ78 was identified as a potent producer of VOCs, including 2-ethyl-3-methoxypyrazine. [] These VOCs were collected from bacterial cultures and analyzed using GC-MS techniques. Through this analysis, 22 VOCs, primarily mono- and dialkylated methoxypyrazines, were detected. [] Further testing using synthetically produced versions of 2-ethyl-3-methoxypyrazine, alongside 2,5-dimethylpyrazine and 2-isopropyl-3-methoxypyrazine, confirmed their ability to suppress the growth of the aforementioned plant pathogens. []

Q3: Beyond its potential as a biocontrol agent, are there other applications for 2-ethyl-3-methoxypyrazine?

A3: Yes, 2-ethyl-3-methoxypyrazine is recognized for its potent aroma and is commonly used as a flavoring agent in food products. [, ] Its aroma profile is often described as roasted, nutty, or earthy. It has been studied in relation to off-flavor development in food products, specifically “fishy” off-flavors in products containing added DHA, like infant formula. []

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